6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
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Overview
Description
“6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3 . It is a derivative of piperidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.17 . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Electronic Structure and Synthesis
A study by Vrabel et al. (2014) focuses on the electronic structure, synthesis, and specific interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. They explore the crystallization of these molecules and their absolute configurations, which are confirmed through diffraction measurements. The research highlights the formation of multidimensional networks within the crystal structures due to strong O-H...O hydrogen bonds and weak C-H...O interactions, which are critical for understanding the properties and potential applications of these compounds (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Antimicrobial Evaluation
Srinivasan et al. (2010) conducted research on novel fluoroquinolone derivatives, including some related to 6-oxopiperidine-3-carboxylic acid. They synthesized and evaluated these compounds for their antibacterial and antifungal activities. The study provides insights into the potential of these derivatives as antimicrobial agents, using techniques like microbroth dilution for assessment (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Spectroscopic Properties and Quantum Mechanical Study
Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques. The study includes quantum chemical methods to analyze molecular properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This research is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Devi, Bishnoi, & Fatma, 2020).
Photoluminescence Properties
Yu et al. (2006) synthesized two 2D coordination polymers with drug ligand Enoxacin, which is related to 6-oxopiperidine-3-carboxylic acid. They analyzed the crystal structures and photoluminescence properties of these compounds. The study reveals the potential of these polymers in developing new materials with specific optical properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006).
Antibacterial Agents
Research by Matsumoto et al. (1984) explored 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives of 6-oxopiperidine-3-carboxylic acid, as antibacterial agents. They synthesized and evaluated various compounds, including enoxacin, for their antibacterial activity and structure-activity relationships. This study contributes to the understanding of the antibacterial potential of these compounds (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds are important synthetic medicinal blocks for drug construction
Biochemical Pathways
Piperidine derivatives are known to have diverse biological activities . They can affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activity.
Result of Action
Piperidine derivatives are known to have diverse biological activities , which suggests that they can have a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Compounds with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Cellular Effects
Compounds with similar structures have demonstrated robust antitumor effects in Karpas-422 xenograft models .
Properties
IUPAC Name |
6-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVBVSTSRCUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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